molecular formula C5H4F3NO2S B2982728 1-(Trifluoromethylthio)pyrrolidine-2,5-dione CAS No. 183267-04-1

1-(Trifluoromethylthio)pyrrolidine-2,5-dione

Cat. No.: B2982728
CAS No.: 183267-04-1
M. Wt: 199.15
InChI Key: XXLNEWKWTZRGKM-UHFFFAOYSA-N
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Description

1-(Trifluoromethylthio)pyrrolidine-2,5-dione ( 183267-04-1) is a high-purity fluorinated organic compound with the molecular formula C5H4F3NO2S, offered as a white to off-white crystalline powder with a guaranteed purity of ≥95% . This specialized chemical features a pyrrolidine-2,5-dione (succinimide) core functionalized with a trifluoromethylthio (-SCF3) group, which is known to impart high lipophilicity and metabolic stability to molecules, making it a highly valuable building block in medicinal chemistry and agrochemical research . The compound serves as a versatile electrophilic reagent for introducing the pharmacophoric -SCF3 moiety into lead compounds . Researchers utilize it in the synthesis of potential kinase inhibitors and GABAA receptor modulators, leveraging its strong electron-withdrawing properties . Its application extends to the development of PET radiotracers for neurological imaging, and its compatibility with palladium-catalyzed coupling reactions makes it valuable for creating diversified compound libraries in drug discovery programs . The compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is sold exclusively for laboratory research purposes. It is strictly not for commercial use, diagnostics, or human or animal applications .

Properties

IUPAC Name

1-(trifluoromethylsulfanyl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNEWKWTZRGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethylthio)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of succinimide with trifluoromethylthiolating agents. For instance, the reaction of succinimide with trifluoromethylsulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine can yield the desired product . The reaction typically occurs under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent side reactions.

Industrial Production Methods: Industrial production of 1-(trifluoromethylthio)pyrrolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethylthio)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Trifluoromethylthio)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(trifluoromethylthio)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The trifluoromethylthio group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The -SCF₃ group in the trifluoromethylthio derivative enhances electrophilicity, making it more reactive in sulfenylation compared to -SPh or -S(4-OMePh) analogs .
  • Bioactivity : Pyridine- or indole-substituted derivatives (e.g., compounds in ) exhibit antimicrobial or anticonvulsant activity, whereas 1-(Trifluoromethylthio)pyrrolidine-2,5-dione is primarily used in synthesis due to its lack of reported bioactivity .

Pharmacological Activity

While 1-(Trifluoromethylthio)pyrrolidine-2,5-dione lacks documented bioactivity, other analogs show distinct pharmacological profiles:

  • Anticonvulsant Activity: Hybrid derivatives like 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (ED₅₀ = 45 mg/kg) outperform valproic acid in seizure models .
  • GABA-Transaminase Inhibition : 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (IC₅₀ = 100.5 μM) shows potent enzyme inhibition, relevant for epilepsy treatment .
  • Antimicrobial Activity: Mannich bases with pyridine groups (e.g., 1-(pyridin-2-ylaminomethyl)pyrrolidine-2,5-dione) inhibit E. coli and Aspergillus spp. at MIC values of 25–50 μg/mL .

Physicochemical Properties

  • Solubility: The trifluoromethylthio derivative exhibits lower aqueous solubility than aminophenyl-substituted analogs (e.g., 1-(2-aminophenyl)pyrrolidine-2,5-dione) due to its hydrophobic -SCF₃ group .
  • Thermal Stability : Derivatives with aromatic thioethers (e.g., -SPh) decompose above 150°C, while -SCF₃ analogs remain stable up to 200°C .

Biological Activity

1-(Trifluoromethylthio)pyrrolidine-2,5-dione, with the CAS number 183267-04-1, is a compound that has garnered attention for its diverse biological activities. This compound is a derivative of pyrrolidine-2,5-dione, which is recognized for its potential in medicinal chemistry. The trifluoromethylthio group enhances the compound's reactivity and biological profile.

  • Molecular Formula : C5H4F3NOS
  • Molecular Weight : 195.16 g/mol
  • IUPAC Name : 1-(Trifluoromethylthio)pyrrolidine-2,5-dione

The biological activity of 1-(trifluoromethylthio)pyrrolidine-2,5-dione can be attributed to its ability to interact with various biochemical pathways. The trifluoromethylthio group may enhance lipophilicity and electronic properties, allowing for better interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine-2,5-dione possess significant antimicrobial properties against various pathogens. The trifluoromethylthio substitution may enhance these effects by increasing the compound's ability to penetrate bacterial cell walls.
  • Anticancer Properties : Preliminary investigations suggest that 1-(trifluoromethylthio)pyrrolidine-2,5-dione may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrolidine derivatives, including 1-(trifluoromethylthio)pyrrolidine-2,5-dione:

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethylthio substitutions showed enhanced activity compared to their non-substituted counterparts.
  • Cytotoxicity Assays :
    • In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7). The results demonstrated that 1-(trifluoromethylthio)pyrrolidine-2,5-dione exhibited a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
  • Neuroprotection Studies :
    • Research involving neuroblastoma cells suggested that treatment with this compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Data Table of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against multiple bacterial strains
CytotoxicityDose-dependent inhibition of cancer cell growth
NeuroprotectionReduced oxidative stress in neuroblastoma cells

Q & A

Q. What are the recommended synthetic routes for 1-(Trifluoromethylthio)pyrrolidine-2,5-dione, and what key reaction parameters should be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution on pyrrolidine-2,5-dione derivatives using trifluoromethylthiolating agents (e.g., AgSCF₃ or Cu-mediated protocols). Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .
  • Temperature : Reactions often proceed at room temperature but may require heating (40–60°C) for completion .
  • Catalyst : Transition metals like copper or palladium can improve yield in trifluoromethylthiolation .
    Optimization via Design of Experiments (DoE) is recommended to minimize trial-and-error approaches. Use fractional factorial designs to screen variables (e.g., solvent, temperature, stoichiometry) and identify dominant factors .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrrolidine ring protons (δ 2.5–3.5 ppm) and splitting patterns influenced by the trifluoromethylthio group (-SCF₃) .
    • ¹⁹F NMR : A singlet near δ -40 ppm confirms the -SCF₃ moiety .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for sulfur/fluorine .
  • TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .

Q. What are the primary research applications of this compound in current organic chemistry or medicinal chemistry studies?

Methodological Answer:

  • Building Block : The pyrrolidine-2,5-dione core serves as a scaffold for bioactive molecules (e.g., enzyme inhibitors) .
  • Chiral Ligand : Functionalization at the 1-position enables use in asymmetric catalysis .
  • Electrophilic Reactivity : The -SCF₃ group participates in radical or nucleophilic reactions for fluorinated compound synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of reactions involving this compound, and what are the limitations?

Methodological Answer:

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for trifluoromethylthiolation .
  • Solvent Effects : Continuum solvation models (e.g., SMD) predict solvent polarity impacts on reaction rates .
  • Limitations : Computational models may underestimate steric effects or fail to account for non-equilibrium conditions. Validate predictions with controlled experiments .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental outcomes for reactions with this compound?

Methodological Answer:

  • Feedback Loop : Integrate experimental results (e.g., kinetic data) into computational models to refine parameters like activation barriers .
  • Sensitivity Analysis : Test variables (e.g., catalyst loading) experimentally to identify discrepancies between predicted and observed yields .
  • Multi-Method Validation : Cross-check computational results with alternative methods (e.g., IR spectroscopy for intermediate detection) .

Q. What are the implications of the trifluoromethylthio group's electronic properties on the compound's reactivity and stability under various conditions?

Methodological Answer:

  • Electron-Withdrawing Effect : The -SCF₃ group reduces electron density on the pyrrolidine ring, increasing susceptibility to nucleophilic attack at the carbonyl positions .
  • Oxidative Stability : The sulfur atom may oxidize to sulfoxide/sulfone derivatives under harsh conditions; monitor via ¹H/¹⁹F NMR .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds .

Q. How can factorial design be applied to optimize the synthesis or functionalization of this compound, and what variables are most critical?

Methodological Answer:

  • Variable Selection : Prioritize factors like solvent polarity, temperature, and catalyst loading .

  • Screening Design : Use a 2³ factorial design to evaluate main effects and interactions. For example:

    FactorLow LevelHigh Level
    Temperature25°C60°C
    SolventTHFDMF
    Catalyst Loading5 mol%10 mol%
  • Response Surface Methodology (RSM) : Refine optimal conditions after initial screening .

Q. What are the key safety considerations when handling this compound in laboratory settings, and how should exposure be mitigated?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts .
  • Waste Disposal : Quench residual reactants with aqueous base (e.g., NaOH) before disposal .

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